
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropane ring attached to a sulfonamide group, with a benzyloxy and bromophenyl substituent. Its unique structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the benzyloxy and bromophenyl intermediates. The cyclopropane ring is introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts. The sulfonamide group is then added via sulfonylation reactions, using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Benzyloxy group converts to benzaldehyde or benzoic acid.
Reduction: Bromophenyl group converts to phenyl group.
Substitution: Formation of new compounds with substituted nucleophiles.
Scientific Research Applications
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The benzyloxy and bromophenyl groups may enhance binding affinity and selectivity towards particular receptors or proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Benzyloxy)-4-chlorophenyl)cyclopropanesulfonamide
- N-(3-(Benzyloxy)-4-fluorophenyl)cyclopropanesulfonamide
- N-(3-(Benzyloxy)-4-iodophenyl)cyclopropanesulfonamide
Uniqueness
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable candidate for drug development and other applications.
Biological Activity
N-(3-(Benzyloxy)-4-bromophenyl)cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide structure, which is known for its ability to interact with various biological targets. The presence of the benzyloxy and bromophenyl groups enhances its lipophilicity and may influence its biological interactions.
This compound exhibits several mechanisms of action:
- Covalent Inhibition : The sulfonamide group can form covalent bonds with nucleophilic residues in proteins, such as cysteine. This interaction can lead to the inhibition of enzymatic activity, making it a candidate for targeted drug design .
- Proteomic Interactions : The compound has been investigated as a proteomic cysteine probe, indicating its potential utility in studying protein functions and interactions in cellular environments.
Antioxidant Properties
Research indicates that this compound possesses significant antioxidant properties. In vitro studies have shown that at a concentration of 83 μg/ml, it can protect rat myocardial cells from hypoxia-reoxygenation injury and myocardial ischemia-reperfusion injury. It also promotes the release of prostacyclin (PGI2) and inhibits thromboxane synthesis, which is crucial for cardiovascular health .
Antimicrobial Activity
The compound's antimicrobial potential has been explored against various pathogens. Studies have demonstrated that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by resistant strains .
Case Studies
- Cardioprotective Effects : A study focused on the cardioprotective effects of this compound revealed its ability to significantly reduce lipid peroxidation and improve antioxidant enzyme activities in myocardial tissue .
- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values comparable to established antibiotics .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in Table 1 below.
Properties
Molecular Formula |
C16H16BrNO3S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(4-bromo-3-phenylmethoxyphenyl)cyclopropanesulfonamide |
InChI |
InChI=1S/C16H16BrNO3S/c17-15-9-6-13(18-22(19,20)14-7-8-14)10-16(15)21-11-12-4-2-1-3-5-12/h1-6,9-10,14,18H,7-8,11H2 |
InChI Key |
BBSFFRGBBSINFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC(=C(C=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.